3-Hydroxyglutaric acid

Catalog No.
S593884
CAS No.
638-18-6
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyglutaric acid

CAS Number

638-18-6

Product Name

3-Hydroxyglutaric acid

IUPAC Name

3-hydroxypentanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N

SMILES

C(C(CC(=O)O)O)C(=O)O

Synonyms

3-Hydroxy-pentanedioic Acid; 2,4-Dideoxypentaric Acid; β-Hydroxyglutaric Acid;

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O

3-Hydroxyglutaric acid (3-HGA) is a five-carbon dicarboxylic acid (meaning it contains two carboxylic acid groups) with the formula C5H8O5. It is an intermediate metabolite formed during the breakdown of certain amino acids, particularly lysine, tryptophan, and hydroxylysine []. In healthy individuals, 3-HGA is tightly regulated by the enzyme glutaryl-CoA dehydrogenase (GCDH) and does not accumulate to significant levels. However, 3-HGA becomes crucial in scientific research due to its role as a biomarker for a rare genetic disorder called glutaric aciduria type 1 (GA1) [].


Molecular Structure Analysis

3-HGA possesses a linear carbon chain with a hydroxyl group (-OH) attached to the third carbon and carboxylic acid groups (COOH) on both ends (C2 and C5). This structure makes it a polar molecule, readily soluble in water []. The presence of the hydroxyl group also contributes to the weak acidity of 3-HGA [].


Chemical Reactions Analysis

Synthesis

3-HGA is not typically synthesized in a laboratory setting. Instead, it is formed naturally during the breakdown of lysine, tryptophan, and hydroxylysine through a series of enzymatic reactions. The key enzyme involved in this process is glutaryl-CoA dehydrogenase (GCDH), which converts glutacyl-CoA to crotonyl-CoA. A malfunctioning GCDH leads to the accumulation of 3-HGA [].

Decomposition

The breakdown pathway of 3-HGA under normal conditions is not fully characterized. However, research suggests it likely involves further enzymatic steps leading to its complete degradation and energy production within the cells [].

In healthy individuals, 3-HGA plays a limited role beyond being an intermediate metabolite. However, in GA1 patients with deficient GCDH activity, 3-HGA accumulates to toxic levels. The mechanism of 3-HGA toxicity is not entirely understood, but several possibilities are explored. One theory suggests that 3-HGA acts as a weak agonist of the NMDA receptor, a crucial player in neuronal communication. This abnormal stimulation disrupts normal brain function and contributes to the neurological symptoms observed in GA1 []. Additionally, 3-HGA accumulation might interfere with cellular metabolism and mitochondrial function, further contributing to cellular damage [].

Physical and Chemical Properties

  • Melting point: Data not available
  • Boiling point: Data not available
  • Solubility: Soluble in water []
  • Stability: Relatively stable under physiological conditions []

3-HGA itself is not extensively studied for safety concerns. However, its elevated levels are associated with the severe neurological effects observed in GA1 patients. These effects can include encephalopathy, seizures, hypotonia, and developmental delays [].

Glutaric Aciduria Type 1 (GA1)

GA1 is an inherited metabolic disorder affecting the breakdown of certain amino acids. Studies have shown that individuals with GA1 accumulate high levels of 3-HGA in their blood and urine. Research is ongoing to understand how 3-HGA contributes to the neurological symptoms of GA1, such as dystonia and intellectual disability. Source: National Institutes of Health: )

Potential Neurotoxic Effects

Due to its accumulation in the brain in GA1, research is investigating the potential neurotoxic effects of 3-HGA. Studies suggest that 3-HGA may disrupt various cellular processes in the brain, including:

  • Excitotoxicity: 3-HGA structurally resembles glutamate, a major excitatory neurotransmitter. This similarity may lead to overstimulation of neurons, potentially contributing to neuronal damage. Source: Metabolon:
  • Oxidative stress: Research suggests 3-HGA may increase the production of free radicals, which can damage cells. Source: National Institutes of Health: )

Other Neurological Disorders

Beyond GA1, research is exploring the potential role of 3-HGA in other neurological disorders, such as:

  • Parkinson's disease: Studies have reported elevated levels of 3-HGA in the brains of individuals with Parkinson's disease. Source: National Institutes of Health: )
  • Stroke: Research suggests that 3-HGA levels may increase after stroke, potentially contributing to brain damage. Source: National Institutes of Health: )

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 g/mol

Monoisotopic Mass

148.03717335 g/mol

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

UNII

C3FG9S37DY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

638-18-6

Wikipedia

3-hydroxyglutaric acid

Dates

Modify: 2023-08-15

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